molecular formula C11H19NO3 B2723824 Ethyl 6-(prop-2-enamido)hexanoate CAS No. 119708-10-0

Ethyl 6-(prop-2-enamido)hexanoate

Cat. No.: B2723824
CAS No.: 119708-10-0
M. Wt: 213.277
InChI Key: ACVYIWNUDMDVTE-UHFFFAOYSA-N
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Description

Ethyl 6-(prop-2-enamido)hexanoate is an ester derivative featuring a hexanoate backbone modified with a prop-2-enamido (acrylamide) functional group at the sixth carbon position. This structure distinguishes it from simpler esters like ethyl hexanoate (ethyl caproate), which lacks the acrylamide moiety.

Properties

IUPAC Name

ethyl 6-(prop-2-enoylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-10(13)12-9-7-5-6-8-11(14)15-4-2/h3H,1,4-9H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYIWNUDMDVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(prop-2-enamido)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the prop-2-enamido group. The typical synthetic route includes:

    Esterification: Hexanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl hexanoate.

    Amidation: Ethyl hexanoate is then reacted with prop-2-enamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Utilizing large reactors for the esterification step to produce ethyl hexanoate.

    Continuous Amidation: Implementing continuous flow reactors for the amidation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(prop-2-enamido)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enamido group to an amine.

    Substitution: The ester and enamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(prop-2-enamido)hexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(prop-2-enamido)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Higher polarity due to the acrylamide group may reduce volatility, limiting its use in aroma applications compared to ethyl hexanoate.

Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate

Structure: A liquid crystal intermediate with a cyanobiphenyl group attached via an ether linkage to the hexanoate backbone . Applications:

  • Lubricant Additives : Demonstrates mesogenic properties that enhance tribological performance in liquid crystal lubricants.

Comparison :

  • Both compounds feature hexanoate esters with functionalized side chains. However, the acrylamide group in Ethyl 6-(prop-2-enamido)hexanoate offers distinct reactivity (e.g., radical polymerization) compared to the cyanobiphenyl group’s role in liquid crystal alignment.

2-(2-Methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate

Structure : Contains a hydroxyl group at the sixth carbon and a methacryloyloxyethyl ester group .
Applications :

  • Potential use in polymer synthesis (e.g., hydrogels or coatings) due to dual functional groups (hydroxyl and methacrylate).

Key Differences :

  • This compound’s acrylamide group may offer superior thermal stability compared to the hydroxyl group, which could participate in hydrogen bonding but limit hydrophobicity.

Physicochemical Properties

Compound Molecular Formula Functional Groups Key Properties
Ethyl hexanoate C₈H₁₆O₂ Ester Volatile, fruity odor, logP ~2.5
This compound C₁₁H₁₉NO₃ Ester + acrylamide Higher polarity, reactive site
Stannous 2-ethylhexanoate C₁₆H₃₀O₄Sn Organotin + ester Metal catalyst, toxic

Biological Activity

Ethyl 6-(prop-2-enamido)hexanoate, a compound with the chemical formula C13_{13}H23_{23}N1_{1}O2_{2}, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by an enamido group and an ester functionality, which contribute to its reactivity and biological interactions. The compound is primarily studied for its role in medicinal chemistry and its potential therapeutic applications.

The biological activity of this compound is believed to involve interactions with specific biomolecules, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. Research indicates that it can inhibit specific signaling pathways, such as the TGF-beta pathway, which is crucial in fibrosis and cancer progression.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of this compound. It has been shown to inhibit collagen synthesis and reduce fibrotic markers in vitro, indicating its potential in treating fibrotic diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, although further studies are needed to elucidate its efficacy and mechanism against specific pathogens.

Research Findings

A summary of relevant studies investigating the biological activity of this compound is presented in Table 1.

Study Objective Findings Reference
Study 1Evaluate antifibrotic effectsInhibition of collagen synthesis; reduced fibrotic markers
Study 2Assess antimicrobial activityActive against multiple bacterial strains; further research needed
Study 3Investigate cellular interactionsModulation of TGF-beta signaling pathway; potential therapeutic target

Case Study 1: Antifibrotic Effects

In a controlled study, this compound was administered to fibroblast cell lines. Results showed a significant reduction in collagen production compared to untreated controls, suggesting its potential as a therapeutic agent in fibrotic conditions .

Case Study 2: Antimicrobial Activity

A series of tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating its effectiveness as an antimicrobial agent.

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